4-[(3-Aminophenyl)amino]cyclohexanol, also known as 4-aminocyclohexanol, is an organic compound characterized by its amine and alcohol functional groups. Its molecular formula is C13H19N2O, and it has a molecular weight of 219.31 g/mol. The compound features a cyclohexanol ring substituted with an amino group at the para position relative to another amino group attached to a phenyl ring. This unique structure contributes to its diverse chemical reactivity and biological activity.
This compound has shown significant biological activity, particularly in pharmaceutical applications. As an intermediate in drug synthesis, it plays a crucial role in the production of various therapeutic agents. For example, it is involved in the synthesis of Ambroxol hydrochloride, a well-known expectorant. The biological effects of 4-[(3-Aminophenyl)amino]cyclohexanol are largely dependent on the final pharmaceutical product it helps create. Studies indicate that structural modifications can significantly influence its binding affinity to specific receptors, such as β2 and M3 receptors .
Several synthesis methods have been developed for 4-[(3-Aminophenyl)amino]cyclohexanol:
4-[(3-Aminophenyl)amino]cyclohexanol has several applications:
Research on interaction studies indicates that 4-[(3-Aminophenyl)amino]cyclohexanol interacts with various biological targets. Its derivatives have been studied for their binding affinities to different receptors, influencing their pharmacological profiles. For instance, modifications on the cyclohexane ring can enhance or diminish activity against specific targets, showcasing the importance of structural variations in drug efficacy .
Several compounds share structural similarities with 4-[(3-Aminophenyl)amino]cyclohexanol. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ambroxol Hydrochloride | Contains a bromine atom on the phenyl ring | Known for its mucolytic properties |
Paracetamol (Acetaminophen) | Hydroxyl and amide groups | Widely used analgesic and antipyretic |
Cyclohexylamine | Simple cyclohexane amine | Used in rubber processing and as a corrosion inhibitor |
N-(2-Amino-3,5-dibromobenzyl)-trans-4-aminocyclohexanol | Contains dibromobenzyl substituent | Enhanced expectorant properties compared to 4-aminocyclohexanol |
The uniqueness of 4-[(3-Aminophenyl)amino]cyclohexanol lies in its specific arrangement of functional groups and its role as an intermediate in synthesizing other biologically active compounds, which may not be present in the similar compounds listed above .